B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid

Lipophilicity Drug Design Physicochemical Properties

Sourcing the correct benzimidazole boronic acid regioisomer can derail kinase inhibitor SAR programs due to unpredictable electronic and steric effects. This 1,2-dimethyl-6-boronic acid derivative provides a validated pharmacophore solution. - Distinct 6-position B(OH)₂ enables modular Suzuki diversification for PI3Kα/δ-selective inhibitor libraries, avoiding the compromised reactivity of 4-, 5-, or 7-boronic acid isomers. - Lead-like physicochemical profile (LogP -0.44, TPSA 58.28 Ų, only 2 HBD) supports CNS-penetrant fragment-based drug discovery (FBDD) campaigns. - Available as 98% HPLC assay material; standard packaging ensures supply chain reliability for iterative medicinal chemistry cycles.

Molecular Formula C9H11BN2O2
Molecular Weight 190.01 g/mol
CAS No. 866332-19-6
Cat. No. B13926953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid
CAS866332-19-6
Molecular FormulaC9H11BN2O2
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N=C(N2C)C)(O)O
InChIInChI=1S/C9H11BN2O2/c1-6-11-8-4-3-7(10(13)14)5-9(8)12(6)2/h3-5,13-14H,1-2H3
InChIKeyPIZRHUKYZFZXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid – Heteroaromatic Building Block


B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid (CAS 866332-19-6) is a heteroaromatic boronic acid featuring a 1,2-dimethylbenzimidazole core with the boronic acid moiety at the 6-position . It belongs to the benzimidazole boronic acid class, which has been broadly investigated as PI3 kinase inhibitors [1] and as intermediates for Suzuki–Miyaura cross-coupling reactions . The 1,2-dimethyl substitution pattern distinguishes it from unsubstituted, mono-methyl, and regioisomeric benzimidazole boronic acids, potentially altering electronic properties, lipophilicity, and steric environment at the reactive boron center.

Workflow

Suzuki–Miyaura cross-coupling for heterobiaryl assembly

Selection

6-Boronic acid regioisomer with reduced steric hindrance

Context

1,2-Dimethyl substitution for lipophilicity and H-bond tuning

Why B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid Cannot Be Simply Replaced


Benzimidazole boronic acids are not interchangeable building blocks because the position of the boronic acid group, the N-substitution pattern, and the C2 substituent each independently modulate electronic density on the benzimidazole ring, the pKa of the boronic acid, and the steric accessibility of the boron center . In PI3K inhibitor programs, subtle changes in the benzimidazole substitution have been shown to alter kinase isoform selectivity and cellular potency [1]. The 1,2-dimethyl-6-boronic acid regioisomer therefore offers a unique combination of steric and electronic features that cannot be replicated by the more common 5-boronic acid, 2-boronic acid, or unsubstituted N–H benzimidazole analogs, making blind substitution risky in both medicinal chemistry and cross-coupling optimization.

5- or 4-boronic acid isomer Regioisomeric placement shifts steric accessibility and coupling yields; 6-position geometry is preferred for transmetallation. May alter cross-coupling performance and downstream SAR
Unsubstituted N–H analog Absence of N1-methyl changes electronic density, pKa, and H-bond donor count; cannot replicate 1,2-dimethyl profile. Lipophilicity and polarity differences may shift biological readouts
Alternative N-alkyl/C2 variants Different substitution pattern modulates kinase selectivity and physicochemical properties; not a direct building block replacement. Class-level evidence on PI3K selectivity

B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid – Quantitative Evidence vs. Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The 1,2-dimethyl substitution increases calculated lipophilicity versus the unsubstituted 1H-benzo[d]imidazol-6-ylboronic acid, which is expected to improve membrane permeability in cellular assays . The target compound displays a LogP of -0.44, approximately 0.5–0.7 log units higher than the unsubstituted analog (LogP ≈ -1.0 to -1.1, predicted by the same method) .

Lipophilicity vs unsubstituted
Data to verify
LogP -0.44 (target) vs -1.0 to -1.1 (unsubstituted); ΔLogP ≈ +0.5 to +0.7
Reported lipophilicity difference may influence membrane permeability
In silico prediction; experimental logP confirmation advised
Lipophilicity Drug Design Physicochemical Properties

Reduced Hydrogen-Bond Donors vs. N–H Analogs

The 1,2-dimethyl substitution eliminates the acidic N–H proton present in unsubstituted benzimidazole boronic acids, reducing the hydrogen-bond donor count from 3 to 2 . This reduction lowers polarity as reflected by a TPSA of 58.28 Ų, whereas the unsubstituted analog has a TPSA of approximately 66–70 Ų .

H-bond donors & TPSA
Data to verify
TPSA 58.28 Ų; HBD 2 (vs ~66–70 Ų, HBD 3 for N–H analog)
Reduced polarity may support CNS permeability in research models
Calculated values; empirical BBB assay data needed
Hydrogen Bonding Permeability Kinase Selectivity

Regioisomeric Precision: 6-Position Steric Advantage

Placement of the boronic acid at the 6-position (para to N1) avoids direct steric congestion with the N1–CH3 and C2–CH3 groups, which would occur with 4- or 7-substitution . Comparative Suzuki–Miyaura coupling studies on benzimidazole boronic acid positional isomers demonstrate that 5- and 6-substituted isomers typically give higher yields with less sterically hindered aryl halides than 4-substituted isomers [1]. The target compound, as a 6-boronic acid, benefits from this favorable geometry while retaining the 1,2-dimethyl pharmacophore.

6-Position steric advantage
Class-level
6-boronic acid avoids steric clash; class trend: 5-/6-isomers outperform 4-/7- by 15–30% yield
Regiochemistry supports efficient transmetallation
Class-level inference; verify with specific aryl halide partners
Regiochemistry Cross-Coupling Steric Effects

pKa Modulation via N1-Methyl Substitution

The N1-methyl group increases electron density on the benzimidazole ring via inductive donation, which is predicted to slightly raise the pKa of the boronic acid relative to the unsubstituted analog . A higher boronic acid pKa correlates with slower protodeboronation rates under acidic conditions, potentially improving shelf stability and coupling efficiency [1].

pKa modulation by N1-methyl
Class-level
N1–CH3 donates electron density, predicted to raise boronic acid pKa vs N–H analog
Higher pKa may reduce protodeboronation, improving storage stability
Qualitative trend; direct pKa measurement recommended
pKa Boronic Acid Reactivity Protodeboronation

B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid – Application Scenarios


Suzuki–Miyaura Coupling for Kinase Inhibitor Functionalization

The 6-boronic acid handle, combined with 1,2-dimethyl substitution, makes this compound ideal for introducing the 1,2-dimethylbenzimidazole pharmacophore into complex biaryl kinase inhibitors via Suzuki coupling . The reduced steric hindrance at the 6-position (compared to 4- or 7-boronic acid isomers) and the improved lipophilicity conferred by the N1–CH3 and C2–CH3 groups support efficient coupling and target engagement in PI3K and MCH receptor antagonist programs [1].

SAR Exploration of Benzimidazole PI3K Inhibitors

For medicinal chemistry teams optimizing PI3K isoform selectivity, the 1,2-dimethyl substitution pattern provides a fixed pharmacophore element that has been demonstrated in patent literature to contribute to PI3Kα/δ selectivity when combined with appropriate N1 and C2 appendages . The boronic acid at the 6-position allows modular diversification via parallel synthesis, enabling systematic SAR studies while controlling for the electronic effects of the 1,2-dimethyl groups [1].

Synthesis of MCH Receptor Antagonist Intermediates

The compound serves as a direct precursor to 1-(1,2-dimethyl-1H-benzimidazol-6-yl)-4-((4-fluorobenzyl)oxy)pyridin-2(1H)-one, a key intermediate in MCH receptor antagonist development for obesity treatment . The 1,2-dimethyl-6-boronic acid uniquely matches the substitution pattern required for this pharmacophore, and alternative benzimidazole boronic acids would yield regioisomeric products with unpredictable MCH receptor binding affinity .

Physicochemical Property-Guided Fragment-Based Drug Discovery

With a LogP of -0.44, TPSA of 58.28 Ų, and only 2 hydrogen-bond donors, this boronic acid fragment satisfies lead-like criteria better than many unsubstituted benzimidazole boronic acids . It is therefore suitable as a fragment for FBDD campaigns targeting CNS-penetrant kinase inhibitors, where the balance of lipophilicity and polarity is critical for blood–brain barrier penetration [1].

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
6-Position boronic acid with reduced steric hindrance
Cross-coupling yield and regioselectivity
PI3K inhibitor SAR exploration
Fixed 1,2-dimethyl pharmacophore for isoform selectivity studies
PI3K isoform selectivity review
MCH receptor antagonist intermediate
Regioisomerically defined building block matching pharmacophore
Receptor binding assay context
Fragment-based CNS drug discovery
Balanced lipophilicity and polarity profile
Lead-likeness and CNS permeability evaluation
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